molecular formula C29H23N3O3 B11117892 (1S,2S,3aR)-2-(3,4-dimethoxyphenyl)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

(1S,2S,3aR)-2-(3,4-dimethoxyphenyl)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

Cat. No.: B11117892
M. Wt: 461.5 g/mol
InChI Key: YAZCJJFYUKCGMM-PFBJBMPXSA-N
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Description

(1S,2S,3AR)-1-BENZOYL-2-(3,4-DIMETHOXYPHENYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a benzoyl group, a dimethoxyphenyl group, and a dihydropyrroloquinoline core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3AR)-1-BENZOYL-2-(3,4-DIMETHOXYPHENYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyrroloquinoline core, followed by the introduction of the benzoyl and dimethoxyphenyl groups. Common reagents used in these reactions include benzoyl chloride, dimethoxybenzene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3AR)-1-BENZOYL-2-(3,4-DIMETHOXYPHENYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or dimethoxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(1S,2S,3AR)-1-BENZOYL-2-(3,4-DIMETHOXYPHENYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,2S,3AR)-1-BENZOYL-2-(3,4-DIMETHOXYPHENYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S,3AR)-1-BENZOYL-2-(3,4-DIMETHOXYPHENYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE is unique due to its complex structure and potential applications across multiple scientific disciplines. Its combination of functional groups and core structure sets it apart from other similar compounds, making it a valuable subject for further research.

Properties

Molecular Formula

C29H23N3O3

Molecular Weight

461.5 g/mol

IUPAC Name

(1S,2S,3aR)-1-benzoyl-2-(3,4-dimethoxyphenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile

InChI

InChI=1S/C29H23N3O3/c1-34-23-14-12-21(16-24(23)35-2)26-27(28(33)20-9-4-3-5-10-20)32-22-11-7-6-8-19(22)13-15-25(32)29(26,17-30)18-31/h3-16,25-27H,1-2H3/t25-,26-,27+/m1/s1

InChI Key

YAZCJJFYUKCGMM-PFBJBMPXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2[C@H](N3[C@@H](C2(C#N)C#N)C=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C(N3C(C2(C#N)C#N)C=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5)OC

Origin of Product

United States

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